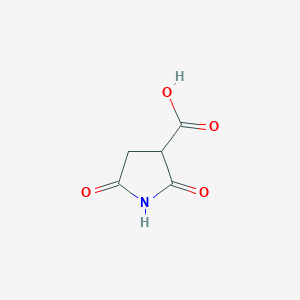

2,5-Dioxo-pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

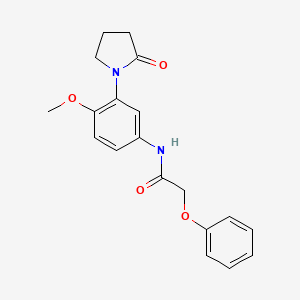

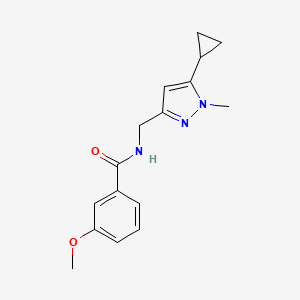

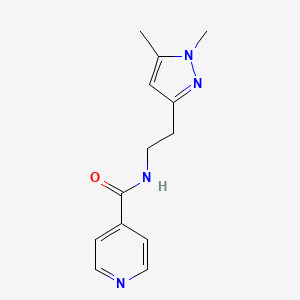

2,5-Dioxo-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 . This compound is part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various methods. One approach involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s three-dimensional coverage .Chemical Reactions Analysis

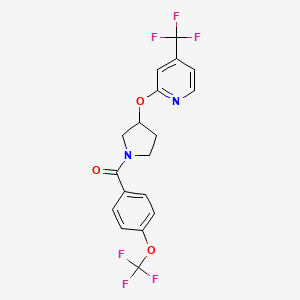

Pyrrolidine derivatives, including this compound, are known for their versatility in chemical reactions. They can be used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

2,5-Dioxo-pyrrolidine-3-carboxylic acid derivatives have been used in enantioselective biotransformations. Specifically, amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, a process catalyzed by microbial whole cell catalysts, leads to the production of enantiomerically pure carboxylic acids. These compounds find application in the scalable preparation of druglike pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).

Multicomponent Synthesis of N-Aminopyrrolidine-2,5-diones

Research includes the development of a multicomponent synthesis process for 3,4-disubstituted N-aminopyrrolidine-2,5-diones. This process involves the reaction of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous THF, leading to the diastereoselective formation of these compounds in good to excellent yields (Adib et al., 2011).

Redox-Annulations with α,β-unsaturated Carbonyl Compounds

In this application, cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoted by carboxylic acid, results in ring-fused pyrrolines that can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Synthesis of Pyrrolidine Derivatives for Biomedical Research

Stable free radicals like 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, derived from this compound, are important in biophysical and biomedical research. These radicals serve as molecular probes and labels in magnetic resonance spectroscopy and imaging. The synthesis process has been improved for higher yields using commercially available reagents (Dobrynin et al., 2021).

Mechanism of Action

While the specific mechanism of action for 2,5-Dioxo-pyrrolidine-3-carboxylic acid is not mentioned in the sources, pyrrolidine derivatives have been evaluated for their inhibitory activity on human physiologically relevant enzymes . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,5-dioxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-3-1-2(5(9)10)4(8)6-3/h2H,1H2,(H,9,10)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPXZTOCIRKBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)